(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16(14(17)11(3)15)9-12-6-5-7-13(8-12)18-4/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFHDFRXPKIRO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)OC)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from L-Serine Derivatives
L-serine, a naturally occurring S-configured amino acid, serves as an ideal starting material. Protection of the amino and carboxyl groups, followed by methoxylation and sequential amidation with isopropylamine and 3-methoxybenzylamine, could yield the target compound. This approach leverages inherent chirality but requires careful orthogonal protection-deprotection sequences.
Enantioselective Catalytic Methods
Asymmetric hydrogenation of α,β-unsaturated amides or ketones using chiral catalysts (e.g., Ru-BINAP complexes) offers a modular route. However, the tertiary amide structure complicates substrate design, necessitating pre-functionalized intermediates.
Resolution of Racemic Mixtures
Diastereomeric salt formation with chiral acids, such as (D)-ditoluoyl tartaric acid, enables resolution of racemic intermediates. This method, validated for analogous compounds, ensures high enantiomeric excess (ee) but may require iterative crystallization.
Detailed Synthetic Pathways
Step 1: Protection of L-Serine
L-serine is protected at the amino group using benzyl chloroformate (Cbz-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The carboxyl group is simultaneously esterified with methanol under acidic conditions to yield (S)-2-(Cbz-amino)-3-hydroxypropanoic acid methyl ester.
Reaction Conditions
Step 2: Methoxylation
The hydroxyl group is converted to a methoxy moiety via Mitsunobu reaction using triphenylphosphine, diethyl azodicarboxylate (DEAD), and methanol. Alternatively, methylation with methyl iodide and silver oxide in DMF provides the methoxy derivative.
Optimized Conditions
Step 3: Sequential Amidation
The methyl ester is hydrolyzed to the carboxylic acid using LiOH, followed by activation as a mixed anhydride with isobutyl chloroformate in THF. Sequential coupling with isopropylamine and 3-methoxybenzylamine at −40°C yields the tertiary amide.
Critical Parameters
Evans Oxazolidinone Methodology
A propionamide precursor is synthesized using (S)-4-benzyloxazolidin-2-one as a chiral auxiliary. Alkylation with 3-methoxybenzyl bromide and subsequent cleavage of the auxiliary with LiOH/H₂O₂ affords the S-configured amine intermediate, which is acetylated and coupled with isopropylamine.
Key Data
-
Auxiliary: (S)-4-Benzyloxazolidin-2-one
-
Alkylation Agent: 3-Methoxybenzyl bromide (1.5 eq)
-
Cleavage: LiOH (2 eq), H₂O₂ (30%)
-
Yield: 60% (over three steps)
Purification and Analytical Validation
Crystallization Techniques
Crude product is purified via anti-solvent crystallization. Dissolution in ethyl acetate (50 mL/g) followed by dropwise addition of hexane (3:1 v/v) precipitates impurities, yielding >99% pure product.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent System | Ethyl acetate/hexane |
| Ratio | 1:3 (v/v) |
| Recovery | 85% |
| Purity (HPLC) | 99.8% |
Chiral HPLC Analysis
Enantiomeric excess is determined using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm). Mobile phase: n-hexane/ethanol (80:20) with 0.1% trifluoroacetic acid; flow rate: 1.0 mL/min; detection: 220 nm.
HPLC Results
-
Retention Time (S-enantiomer): 12.3 min
-
Retention Time (R-enantiomer): 14.7 min
-
ee: >99.5%
Scalability and Process Optimization
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The primary amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
Acylation at the Amino Group
The primary amine undergoes acylation with anhydrides or acyl chlorides to form stable amides.
Key Observations :
-
Steric hindrance from the isopropyl and benzyl groups slows reaction kinetics but preserves stereochemical integrity .
-
DMAP enhances reaction efficiency by activating the acylating agent .
Alkylation and O-Methylation
The methoxybenzyl group participates in electrophilic aromatic substitution (EAS), while the propionamide backbone can undergo alkylation.
Regioselectivity :
Nitration occurs preferentially at the para position of the methoxybenzyl group due to steric and electronic directing effects .
Reductive Amination
The primary amine reacts with ketones or aldehydes in reductive amination to form secondary or tertiary amines.
Limitations :
Steric bulk from the isopropyl group reduces reactivity with larger carbonyl substrates .
Catalytic Hydrogenation
The compound’s aromatic rings and amide groups remain stable under hydrogenation conditions, but nitro intermediates (from nitration) are reduced.
| Substrate | Catalyst | Conditions | Products | References |
|---|---|---|---|---|
| Nitro derivative | Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 hours | Amino-substituted derivative |
Stereochemical Outcomes :
No racemization is observed due to the stability of the chiral center under mild hydrogenation .
Racemization Studies
Racemization of the (S)-enantiomer occurs under strong acidic/basic conditions or via enzymatic pathways.
| Conditions | Racemization Promoter | Enantiomeric Excess (ee) | References |
|---|---|---|---|
| pH 12, 60°C | None | ee drops from 99% to 72% | |
| Enzymatic (CALB lipase) | Salicylaldehyde | ee <10% at 55°C |
Industrial Relevance :
Racemization is critical for dynamic kinetic resolution processes in chiral drug synthesis .
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide is in the treatment of epilepsy. Research has demonstrated that this compound exhibits significant anticonvulsant activity, comparable to established medications used for seizure management.
Case Study: Structure-Activity Relationship (SAR)
A study conducted by Morieux et al. highlighted the importance of the 3-oxy site in the compound's structure. The introduction of small non-polar substituents at this position resulted in enhanced seizure protection in animal models, indicating a pronounced relationship between molecular structure and anticonvulsant efficacy . The findings suggest that modifications to the compound can optimize its therapeutic effects.
Table 1: Key Findings on Sodium Channel Modulation
| Compound Derivative | Sodium Channel Activity | Protective Index (PI) |
|---|---|---|
| This compound | Promotes slow inactivation | High |
| N-(biphenyl-4'-yl)methyl derivatives | Frequency inhibition | Comparable to clinical drugs |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that this compound is rapidly absorbed and demonstrates a moderate volume of distribution in animal models. These properties are favorable for clinical development, as they suggest effective systemic exposure following administration .
Potential Therapeutic Uses Beyond Epilepsy
Recent investigations have explored the broader therapeutic potential of this compound beyond epilepsy. Its ability to modulate sodium channels may also position it as a candidate for treating other neurological disorders characterized by hyperexcitability, such as neuropathic pain and certain mood disorders.
Case Study: Pain Management
Research indicates that modifications to the amino acid derivatives can yield compounds with pain-attenuating properties. The substitution at the 4'-N'-benzylamide site has been particularly noted for enhancing analgesic effects while retaining anticonvulsant activity . This dual action could make this compound a versatile candidate in pain management therapies.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound shares a core α-aminoamide scaffold with several analogs, but differences in substituents critically alter physicochemical and biological properties. Below is a comparative analysis:
Biological Activity
(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-propionamide is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural features suggest interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications in treating neurological disorders and other conditions. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 250.33 g/mol
The presence of an isopropyl group and a methoxy-benzyl moiety contributes to its unique properties, influencing its interaction with biological targets.
The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. For instance, compounds with similar structures have been shown to act as inhibitors or activators of neurotransmitter receptors, which are critical in the context of neurological disorders.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications at specific sites can significantly impact biological activity. For example, studies have demonstrated that non-bulky substituents at certain positions enhance anticonvulsant activity in related compounds . The methoxy group in this compound may similarly affect its binding affinity and specificity toward biological targets.
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of structurally similar compounds, it was found that modifications at the benzyl position influenced seizure protection in rodent models. Compounds with methoxy substitutions exhibited promising results in the maximal electroshock (MES) seizure test, suggesting potential efficacy for this compound in seizure management .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For instance, studies indicate that similar compounds may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The presence of specific functional groups enhances binding affinity, which could translate into therapeutic benefits .
Study 1: Anticonvulsant Efficacy
A comparative study assessed various derivatives of this compound for their anticonvulsant efficacy. Results indicated that certain modifications led to enhanced protective effects against seizures compared to standard treatments like lacosamide. The study highlighted the importance of structural optimization in developing effective antiepileptic drugs .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. Results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of neurotransmitter systems, supporting further exploration into this compound's therapeutic potential .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Lacosamide | Anticonvulsant | 14 | |
| Selegiline | MAO-B Inhibitor | 36 | |
| Safinamide | MAO-B Inhibitor | 29 | |
| This compound | Potential Anticonvulsant | TBD |
Table 2: Structure-Activity Relationship Insights
Q & A
Q. Table 1. Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | DCC, Et₃N, CH₂Cl₂, 0°C | 78 | 95% |
| N-Alkylation | Isopropyl bromide, K₂CO₃, DMF | 65 | 92% |
| Final Purification | Silica gel (EtOAc/hexane 1:3) | 85 | 99% (chiral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
